

N-Benzylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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An In-depth Exploration of a Versatile Non-Proteinogenic Amino Acid

Abstract

N-Benzylglycine, a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique structural features, combining the simplicity of glycine with the steric and hydrophobic properties of a benzyl group, offer significant advantages in the design of novel therapeutics, particularly in the realm of peptidomimetics. This technical guide provides a comprehensive overview of **N-benzylglycine**, encompassing its physicochemical properties, synthesis methodologies, and diverse applications. Detailed experimental protocols for its synthesis and incorporation into peptide structures are presented, alongside a discussion of its role in modulating biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

N-substituted amino acids are a critical class of compounds in the development of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides.^[1] These modified amino acids can confer enhanced properties to peptide-based drugs, such as increased metabolic stability, improved bioavailability, and altered receptor-binding affinities.^[1] **N-Benzylglycine**, with its benzyl group attached to the nitrogen atom of

glycine, serves as a fundamental scaffold in this context.[2] The presence of the benzyl group introduces conformational constraints and hydrophobicity, which can significantly influence the biological activity of the resulting peptide or small molecule.[3]

This guide will delve into the core aspects of **N-benzylglycine**, providing a technical foundation for its utilization in research and development.

Physicochemical and Structural Properties

N-Benzylglycine, also known as 2-(benzylamino)acetic acid, is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below. The benzyl group attached to the glycine backbone is a key structural feature that enhances its solubility and reactivity in various organic solvents, making it a versatile intermediate in organic synthesis.[1]

Property	Value	Reference
CAS Number	17136-36-6	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	232 °C (decomposes)	
Purity	≥ 98% (Assay)	[1]
Storage Conditions	0 - 8 °C	[1]

Synthesis of N-Benzylglycine and its Derivatives

The synthesis of **N-benzylglycine** and its derivatives can be achieved through several established methods. The choice of method often depends on the desired scale, purity requirements, and the specific derivative being synthesized.

Synthesis of N-Benzylglycine Ethyl Ester

A common and cost-effective method for synthesizing **N-benzylglycine** ethyl ester involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.^[5] This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.^[5]

Quantitative Data for **N-Benzylglycine** Ethyl Ester Synthesis

Parameter	Value	Reference
Starting Material	Glycine ethyl ester hydrochloride, Benzyl chloride	^[5]
Reagents	Triethylamine, Ethanol	^[5]
Reaction Temperature	40 °C	^[5]
Reaction Time	4 hours	^[5]
Yield	80.3%	^[5]
Purity	Not specified	^[5]

Synthesis of Fmoc-N-benzylglycine

For applications in solid-phase peptide synthesis (SPPS), **N-benzylglycine** is often protected with a fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-**N-benzylglycine** is a key building block for creating complex peptides with high purity and yield.^[2]

Properties of Fmoc-N-benzylglycine

Property	Value	Reference
CAS Number	141743-13-7	^[2]
Molecular Formula	C ₂₄ H ₂₁ NO ₄	^[2]
Molecular Weight	387.44 g/mol	^[2]
Appearance	White crystalline powder	^[2]
Melting Point	130 - 138 °C	^[2]
Purity	≥ 99% (HPLC)	^[2]

Experimental Protocols

Detailed Protocol for the Synthesis of N-Benzylglycine Ethyl Ester

This protocol is adapted from an optimized procedure for the N-alkylation of glycine ethyl ester hydrochloride.[5]

Materials:

- Glycine ethyl ester hydrochloride (28.0 g)
- Triethylamine (20.0 g + 20.0 g)
- Ethanol (200 ml)
- Benzyl chloride (27.8 g)
- Anhydrous magnesium sulfate
- Flask, reflux condenser, dropping funnel, filtration apparatus, rotary evaporator, distillation apparatus.

Procedure:

- To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
- Heat the mixture to reflux for 1 hour.
- Cool the mixture, which will result in the precipitation of a white solid.
- Filter the solid and add another portion of triethylamine (20.0 g) to the filtrate.
- Cool the filtrate to 0-5 °C.
- Slowly add benzyl chloride (27.8 g) dropwise to the cooled filtrate.
- After the addition is complete, carry out the reaction at 40 °C for 4 hours.

- Upon completion, filter the reaction mixture.
- Wash the filtrate with water until it is neutral.
- Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.
- Concentrate the filtrate under reduced pressure at 100 °C.
- Collect the fraction at 139-142 °C to obtain **N-benzylglycine** ethyl ester as a pale yellow oily liquid (yield: 31.0 g, 80.3%).^[5]

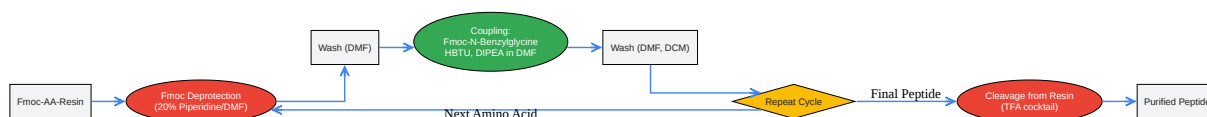
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-benzylglycine

This protocol outlines the general steps for incorporating Fmoc-**N-benzylglycine** into a peptide chain using solid-phase synthesis techniques.

Materials:

- Fmoc-protected amino acid resin (e.g., Wang resin)
- Fmoc-**N-benzylglycine**
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Washing solutions
- Cleavage cocktail (e.g., TFA-based)

Workflow:



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

- Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.
- Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
- Coupling: Activate Fmoc-**N-benzyglycine** with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.
- Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
- Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
- Purification: Purify the crude peptide using techniques such as reverse-phase HPLC.

Applications in Drug Development

N-Benzylglycine and its derivatives are valuable tools in pharmaceutical research and drug development, primarily due to their utility as building blocks for creating diverse and complex molecules.

Peptidomimetics and Peptoids

N-Benzylglycine is a key monomer in the synthesis of peptoids, which are N-substituted glycine oligomers.[3] Peptoids are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive candidates for drug discovery.[3] The incorporation of **N-benzylglycine** introduces a rigid and hydrophobic benzyl group, which can significantly alter the peptide's conformational stability, receptor binding affinity, and metabolic resistance.[3]

Neurological Disorders

This compound and its derivatives are recognized for their potential as building blocks in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1] Researchers utilize these compounds to develop novel therapeutic agents that can modulate neurotransmitter activity and cellular signaling pathways within the central nervous system.[1]

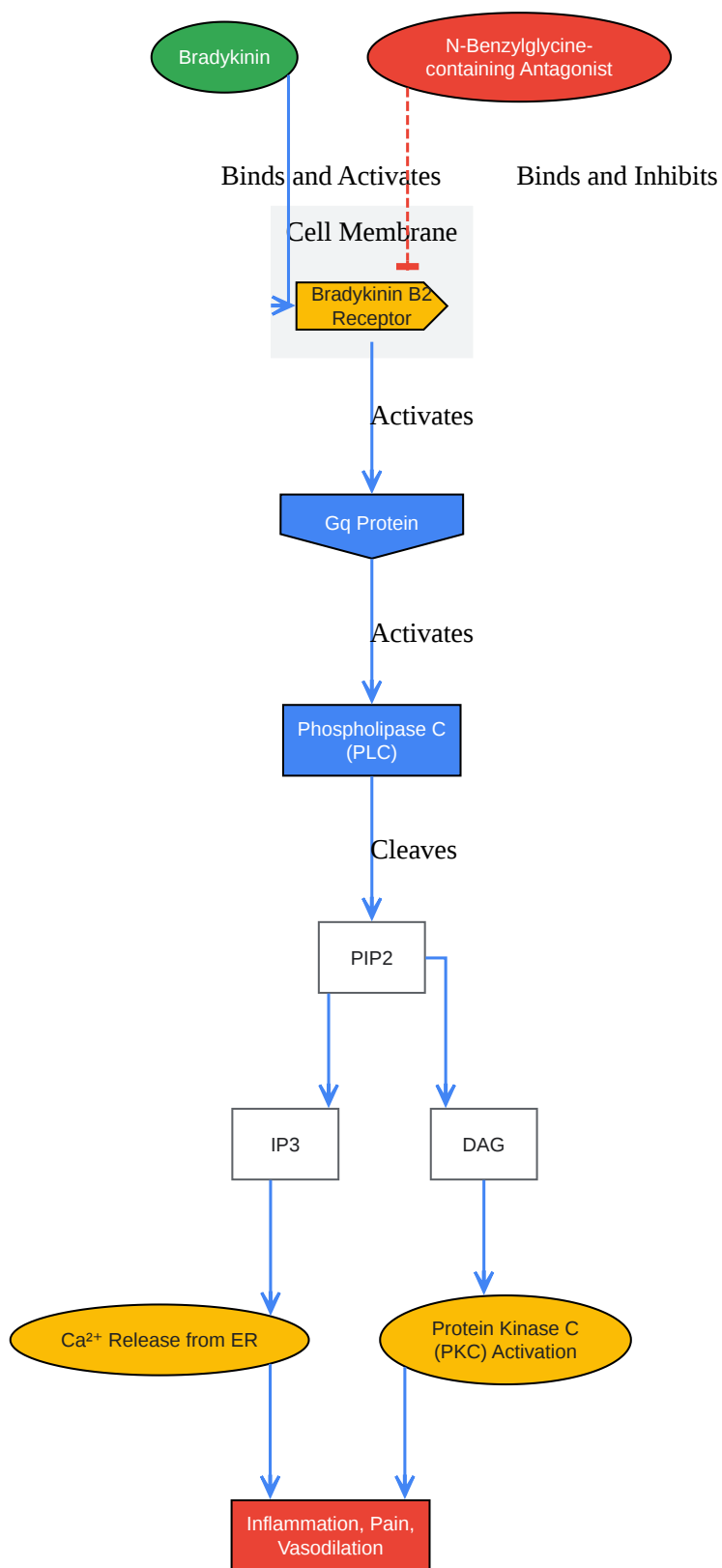
Asymmetric Synthesis

The ability of **N-benzylglycine** to act as a chiral auxiliary is essential in asymmetric synthesis.[1] This allows for the creation of compounds with specific stereochemistry, which is a critical aspect of modern drug development.[1]

Bradykinin B2 Receptor Antagonism

A notable application of **N-benzylglycine** is its incorporation into peptide-based antagonists of the bradykinin B2 receptor. Bradykinin is a peptide that mediates inflammatory responses, pain, and vasodilation through its interaction with B2 receptors. Antagonists of this receptor have therapeutic potential in treating inflammatory conditions and pain.

Research has shown that substituting **N-benzylglycine** into the sequence of a bradykinin antagonist can significantly enhance its antagonistic potency.[1][5]



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Caption: Inhibition of the Bradykinin B2 Receptor Signaling Pathway.

Conclusion

N-Benzylglycine stands as a versatile and valuable non-proteinogenic amino acid with significant applications in drug discovery and development. Its straightforward synthesis, coupled with its ability to impart desirable properties to peptides and small molecules, makes it an attractive building block for medicinal chemists. The detailed methodologies and applications presented in this guide underscore the importance of **N-benzylglycine** in the ongoing quest for novel and improved therapeutics. As research in peptidomimetics and targeted drug design continues to advance, the role of **N-benzylglycine** is poised to expand, offering new opportunities for the creation of innovative medicines.

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